molecular formula C9H9F2N B13046347 (1S)-1-(2,3-Difluorophenyl)prop-2-enylamine

(1S)-1-(2,3-Difluorophenyl)prop-2-enylamine

Cat. No.: B13046347
M. Wt: 169.17 g/mol
InChI Key: CBPUIEULODMPLG-QMMMGPOBSA-N
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Description

(1S)-1-(2,3-Difluorophenyl)prop-2-enylamine is a chiral amine compound of interest in advanced chemical synthesis and pharmaceutical research. With the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol, this molecule features a stereogenic center in the (S) configuration and a prop-2-enylamine (allylamine) chain attached to a 2,3-difluorophenyl ring . This specific stereochemistry is often critical for biological activity and binding selectivity in drug candidates. While the specific biological profile and mechanism of action for this exact compound are not fully detailed in the public domain, chiral fluorinated phenylpropylamine derivatives are recognized as valuable synthetic intermediates. Compounds with this core structure are frequently utilized in the research and development of active compounds, including herbicides and pesticides . The presence of the allylamine group offers a reactive handle for further chemical modifications, making it a versatile building block for constructing more complex molecules. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1S)-1-(2,3-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m0/s1

InChI Key

CBPUIEULODMPLG-QMMMGPOBSA-N

Isomeric SMILES

C=C[C@@H](C1=C(C(=CC=C1)F)F)N

Canonical SMILES

C=CC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

Biological Activity

(1S)-1-(2,3-Difluorophenyl)prop-2-enylamine is a compound of interest due to its potential biological activities, particularly in the context of neurological diseases and as a pharmacological agent. The compound's structure features a difluorophenyl group that may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10F2N\text{C}_9\text{H}_{10}\text{F}_2\text{N}

This structure includes:

  • A prop-2-enylamine backbone.
  • A difluorophenyl substituent at the 1-position.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and receptors in the central nervous system (CNS). Notably, it has been studied for its interaction with β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Inhibition of BACE1 can reduce the production of amyloid-beta (Aβ) peptides, which are associated with neurodegeneration in Alzheimer's patients .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against BACE1. The compound was found to have an IC50 value indicating potent inhibition, which suggests that it could be effective in reducing Aβ levels in neuronal cultures .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been characterized through various studies:

  • Absorption : The compound shows good permeability across cell membranes.
  • Metabolism : The primary metabolic pathway involves oxidative metabolism via cytochrome P450 enzymes.
  • Excretion : Studies indicate that metabolites are primarily eliminated through renal pathways .

Alzheimer's Disease Models

In a series of experiments using transgenic mouse models of Alzheimer's disease, administration of this compound resulted in a significant decrease in brain Aβ levels. These findings were corroborated by histological analysis showing reduced amyloid plaque formation compared to control groups .

Neuroprotection

Additional studies have explored the neuroprotective effects of the compound. It was observed that treatment with this compound led to improved cognitive function in animal models subjected to neurotoxic insults. Behavioral assays indicated enhanced memory retention and learning capabilities post-treatment .

Data Tables

Property Value
Molecular FormulaC9H10F2N
BACE1 IC500.36 μM
CNS PenetrationHigh
Primary MetaboliteN-demethylated derivative

Discussion

The data indicates that this compound possesses promising biological activity as a BACE1 inhibitor with potential applications in treating Alzheimer's disease. Its favorable ADME properties further enhance its therapeutic viability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between (1S)-1-(2,3-Difluorophenyl)prop-2-enylamine and selected analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Core Structure Key Features
This compound* C₉H₉F₂N ~169.1 g/mol† 2,3-difluoro Allylamine Chiral center, fluorinated aromatic
(1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine C₁₀H₁₂ClN 181.66 g/mol 4-chloro, 3-methyl Allylamine Chlorine and methyl substituents
Goxalapladib (C40H39F5N4O3) C₄₀H₃₉F₅N₄O₃ 718.80 g/mol 2,3-difluorophenethyl Naphthyridine-acetamide Large polycyclic core, multiple fluorinated groups
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine C₉H₉F₂N 169.17 g/mol 3,4-difluoro Cyclopropanamine Rigid cyclopropane ring, chiral centers

*Inferred data; †Calculated based on molecular formula.

Key Observations:
  • Substituent Position: The 2,3-difluoro substitution in the target compound contrasts with the 3,4-difluoro substitution in (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
  • Molecular Complexity : Goxalapladib, a naphthyridine derivative, incorporates a 2,3-difluorophenethyl group but has a significantly larger structure. Its molecular weight (718.80 g/mol) exceeds the target compound’s by over fourfold, suggesting divergent pharmacological roles (e.g., enzyme inhibition vs. receptor modulation) .
  • Chirality and Rigidity : Both the target compound and (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine are chiral, but the cyclopropane ring in the latter introduces rigidity, which may enhance metabolic stability compared to the flexible allylamine backbone .
(a) Role of Fluorine Substitution

The 2,3-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This feature is shared with Goxalapladib, where fluorine atoms improve bioavailability and target engagement in atherosclerosis treatment . In contrast, the 4-chloro-3-methylphenyl group in (1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine introduces steric bulk, which may hinder membrane permeability .

(c) Comparative Bioactivity

While direct bioactivity data for the target compound are unavailable, analogs provide clues:

  • Goxalapladib : Targets atherosclerosis via inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), leveraging the 2,3-difluorophenethyl group for hydrophobic interactions .
  • Cyclopropanamine Derivatives : Rigid structures like (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine are often used in CNS drugs due to their ability to cross the blood-brain barrier .

Preparation Methods

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves:

Key Synthetic Routes

Reductive Amination of 2,3-Difluorophenylacetaldehyde

A common and efficient method involves the reductive amination of the corresponding 2,3-difluorophenylacetaldehyde with ammonia or a suitable amine source under catalytic hydrogenation conditions. This approach allows direct formation of the chiral amine:

  • Step 1: Preparation or procurement of 2,3-difluorophenylacetaldehyde.
  • Step 2: Reaction with ammonia or a primary amine under reductive conditions, often using transition-metal catalysts such as Rh, Ru, or Pd.
  • Step 3: Use of chiral catalysts or auxiliaries to induce stereoselectivity and yield the (S)-enantiomer preferentially.

This method is favored for its operational simplicity and scalability.

Asymmetric Catalytic Hydrogenation of Propenyl Precursors

Another approach uses asymmetric catalytic hydrogenation of propenyl amine intermediates bearing the 2,3-difluorophenyl group:

  • Starting Material: Propenyl derivatives with the difluorophenyl substituent.
  • Catalyst: Transition-metal complexes with chiral ligands (e.g., Ru-BINAP, Rh-diphosphine complexes).
  • Conditions: Mild hydrogen pressure and temperature to achieve high enantioselectivity.
  • Outcome: Formation of the chiral amine with excellent enantiomeric excess (>98% ee).

This method benefits from high selectivity and has been demonstrated in related phenylpropylamine syntheses.

Grignard Reaction Followed by Dehydration

An older but documented method involves:

  • Step 1: Formation of a Grignard reagent from 2,3-difluorophenyl bromide.
  • Step 2: Reaction with an α-amino ketone or aldehyde to form a β-amino alcohol intermediate.
  • Step 3: Dehydration of the β-amino alcohol to yield the propenylamine structure.

This multi-step sequence requires careful control of reaction conditions and purification steps to maintain stereochemical integrity.

Catalysts and Reagents

Catalyst/Reagent Role Notes
Rhodium complexes (e.g., Rh(nbd)SbF6) Asymmetric hydrogenation catalyst High selectivity for linear amines
Ruthenium-BINAP complexes Chiral hydrogenation catalyst Used for enantioselective reductions
Lithium Aluminum Hydride (LiAlH4) Reducing agent in Grignard sequences Strong reducing agent for amine formation
Acetic acid and HCl Dehydration and protonation Used in conversion of hydroxypropylamines to propenylamines

Purification Techniques

Reaction Conditions and Parameters

Step Conditions Outcome/Notes
Reductive amination Catalytic hydrogenation, mild temp (25-60 °C), H2 pressure (1-5 atm) High yield, stereoselective amine formation
Grignard reaction Anhydrous ether solvents, low temperature (-78 to 0 °C) Formation of β-amino alcohol intermediates
Dehydration Heating with acetic acid and HCl at 90-100 °C for 2-3 hours Conversion to propenylamine structure
Purification Chiral HPLC with hexane/isopropanol mobile phase Enantiomeric excess >98% achieved

Research Findings and Analysis

  • Transition-metal catalyzed asymmetric hydrogenation provides excellent stereocontrol and yields, making it the preferred industrial method.
  • Reductive amination is efficient for converting aldehydes to amines with minimal steps and good scalability.
  • The presence of fluorine atoms on the phenyl ring enhances metabolic stability and lipophilicity, which is crucial for pharmacological properties but requires careful handling during synthesis to avoid side reactions.
  • Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice is critical to maximize yield and enantiomeric purity.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Advantages Limitations
Reductive Amination Aldehyde + Amine + H2 + Catalyst Rh, Ru catalysts; H2; ammonia Direct, scalable, stereoselective Requires chiral catalyst
Asymmetric Catalytic Hydrogenation Propenyl intermediate + H2 + Chiral catalyst Ru-BINAP, Rh-diphosphine complexes High enantioselectivity, mild conditions Catalyst cost and availability
Grignard Reaction + Dehydration Phenyl Grignard + amino ketone + dehydration MgBr, LiAlH4, AcOH, HCl Established method, versatile Multi-step, sensitive conditions

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